4-(2-Biphenyl)-2-bromo-1-butene
Overview
Description
4-(2-Biphenyl)-2-bromo-1-butene is an organic compound that features a biphenyl group attached to a butene chain with a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Biphenyl)-2-bromo-1-butene typically involves the bromination of 4-(2-Biphenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Biphenyl)-2-bromo-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Halogens such as chlorine or bromine, and hydrogen gas in the presence of a catalyst like palladium on carbon, are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst, are employed.
Major Products Formed
Substitution Reactions: Products include 4-(2-Biphenyl)-2-hydroxy-1-butene, 4-(2-Biphenyl)-2-amino-1-butene, and 4-(2-Biphenyl)-2-thio-1-butene.
Addition Reactions: Products include 4-(2-Biphenyl)-2,3-dibromo-1-butene and 4-(2-Biphenyl)-2-chloro-1-butene.
Oxidation and Reduction Reactions: Products include 4-(2-Biphenyl)-2-butanol and 4-(2-Biphenyl)-2-butane.
Scientific Research Applications
4-(2-Biphenyl)-2-bromo-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Biphenyl)-2-bromo-1-butene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the butene chain are key reactive sites that participate in chemical reactions. The biphenyl group provides structural stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Biphenyl)-1-butene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(2-Biphenyl)-2-chloro-1-butene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(2-Biphenyl)-2-fluoro-1-butene: Contains a fluorine atom, which significantly alters its chemical behavior compared to the bromine-containing compound.
Uniqueness
4-(2-Biphenyl)-2-bromo-1-butene is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. This reactivity can be harnessed in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVARLCNCLANLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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